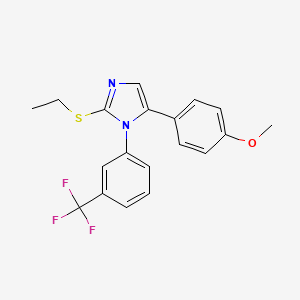

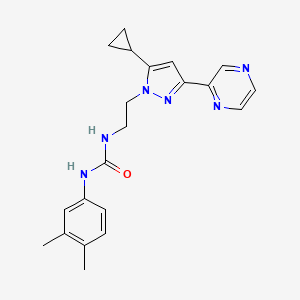

![molecular formula C15H9FN4O3S B2527907 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-14-8](/img/structure/B2527907.png)

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that likely shares characteristics with the benzamide derivatives and thiadiazole compounds described in the provided papers. These compounds are known for their potential biological activities, including anticancer properties, and their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the acylation of aromatic acids followed by cyclization and coupling reactions. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves acyl chlorination, coupling with aminobenzoic acid, and further coupling with substituted benzo[d]thiazol-2-amine . Similarly, the synthesis of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles is achieved through a series of reactions that result in compounds with excellent photophysical properties .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These studies provide detailed information on the molecular conformations and intermolecular interactions that are crucial for the biological activity and photophysical properties of these compounds.

Chemical Reactions Analysis

Compounds containing the thiadiazole moiety and benzamide group are known to undergo various chemical reactions. For example, a microwave-assisted Fries rearrangement was used to synthesize a related compound, 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, under catalyst- and solvent-free conditions . This demonstrates the potential for efficient and environmentally friendly synthetic routes for similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of fluorine atoms and thiadiazole rings can significantly affect the photophysical properties, as seen in the large Stokes shift and solid-state fluorescence of the synthesized dyes . Additionally, the intermolecular interactions, such as hydrogen bonding and π-π interactions, play a role in the stability and crystalline properties of these compounds .

科学的研究の応用

Synthesis Techniques and Derivative Development

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives are of interest due to their potential applications in medicinal chemistry and materials science. A key aspect of research involves the synthesis of these compounds, where innovative methods are employed to enhance yield, purity, and functional applicability. For instance, solid-phase synthesis has been utilized for the preparation of substituted 1,5-benzodiazepin-2-ones, indicating a methodology that could be adapted for related compounds such as 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide for potential pharmacological or material applications (Lee et al., 1999).

Antimicrobial Activities

Research into the biological activities of these compounds reveals promising antimicrobial properties. Novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, for instance, have shown appreciable antimicrobial activities. This suggests that 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives could also exhibit significant biological activity and could be explored further for their potential use in combating microbial infections (Chandrakantha et al., 2014).

Radiolabeling and Imaging Applications

The compound and its derivatives have been investigated for their potential in radiolabeling and imaging applications. For example, fluorine-18-labeled derivatives have been synthesized for molecular imaging, indicating the potential of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in diagnostic imaging and therapeutic monitoring. This opens avenues for research into the use of these compounds in positron emission tomography (PET) imaging, providing insights into their utility in tracking disease progression or the effectiveness of therapeutic interventions (Svensson et al., 2011).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by metal complexes of heterocyclic sulfonamide derivatives is another area of interest. Such studies suggest that derivatives of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide could be potent inhibitors of human carbonic anhydrase, which has implications in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. The novel metal complexes synthesized from these derivatives have shown to be more potent inhibitors than the parent ligand and standard drugs, highlighting their potential therapeutic value (Büyükkıdan et al., 2013).

Fluorescence and Photophysical Properties

The fluorescence and photophysical properties of benzamide complexes containing thiadiazoles have also been explored. N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit solid-state fluorescence and aggregation-induced emission effects, indicating their potential use in optoelectronic devices and as fluorescent probes in biological systems. These studies reveal the versatility of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives in various scientific and technological applications (Zhang et al., 2017).

将来の方向性

特性

IUPAC Name |

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4O3S/c16-12-7-2-1-6-11(12)13(21)17-15-19-18-14(24-15)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQMVCFVWOGVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

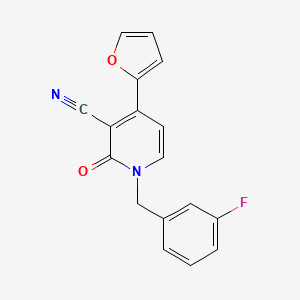

![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)

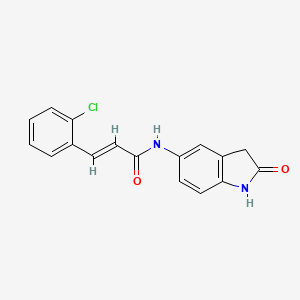

![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)

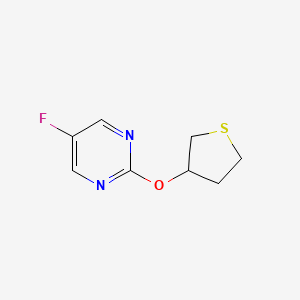

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2527841.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)